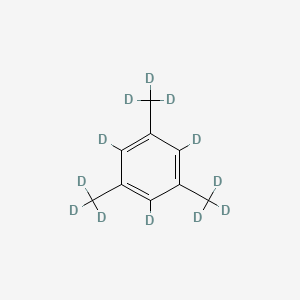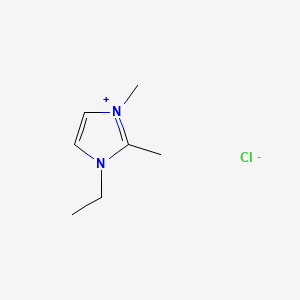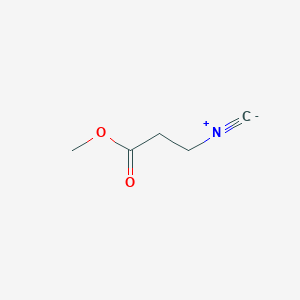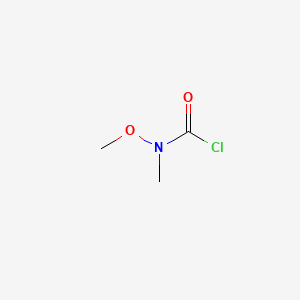
1-Benzyl-4-fluoropiperidine
Overview
Description
1-Benzyl-4-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C12H16FN. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a fluorine atom at the 4-position of the piperidine ring. It is a liquid at room temperature with a predicted boiling point of approximately 255.1°C .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-fluoropiperidine is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
It is known that the compound interacts with its target, beta-secretase 1, and influences its activity
Result of Action
Given its target, it is likely that the compound influences the processing of APP, potentially affecting the production of amyloid-beta, a peptide of significant interest in the context of Alzheimer’s disease .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the µ-opioid receptor pathway in engineered human embryonic kidney cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, such as the µ-opioid receptor and cytochrome P450 enzymes, leading to changes in their activity . These interactions can result in the inhibition or activation of these enzymes, thereby affecting various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in zebrafish larvae, exposure to high concentrations of this compound resulted in malformations and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including N-dealkylation, N-deacylation, hydroxylation, and N-oxidation . These metabolic reactions are primarily mediated by cytochrome P450 enzymes, such as CYP3A4 and CYP2D6 . The resulting metabolites can have different biochemical activities and may contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-fluoropiperidine typically involves the fluorination of a benzyl-protected piperidine derivative. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically between -78°C and -40°C . The process involves the preparation of a lithium diisopropylamide (LDA) solution, followed by the addition of ethyl 1-benzylpiperidine-4-carboxylate and NFSI.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain low temperatures and ensure efficient mixing of reagents. The purification process often involves flash column chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-fluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding piperidinones.
Reduction Reactions: Reduction can lead to the formation of piperidine derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted piperidines.
Oxidation: Formation of piperidinones.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its metabolic stability and pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom
Comparison with Similar Compounds
4-Fluoropiperidine: Lacks the benzyl group, making it less lipophilic.
1-Benzylpiperidine: Lacks the fluorine atom, resulting in different electronic properties.
4-Benzylpiperidine: Similar structure but without the fluorine atom, affecting its metabolic stability and pharmacokinetic profile.
Uniqueness: 1-Benzyl-4-fluoropiperidine is unique due to the combined presence of the benzyl and fluorine groups. This combination enhances its metabolic stability, lipophilicity, and potential for drug discovery applications. The fluorine atom’s presence also allows for fine-tuning of the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVYYRFAUPEDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375741 | |
| Record name | 1-benzyl-4-fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764664-42-8 | |
| Record name | 1-benzyl-4-fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate?
A1: The paper describes the synthesis of Ethyl this compound-4-carboxylate, highlighting its potential as a "pharmaceutical building block" []. This suggests the compound itself might not be a final drug candidate, but its unique structure, particularly the presence of fluorine, makes it a valuable starting point for developing new pharmaceuticals. Fluorine's unique properties can influence a molecule's stability, metabolic pathway, and binding affinity to target proteins, making it a desirable feature in drug design.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)






